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Introduction

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such
as supercoiling and catenation, which arise during replication, transcription, and chromosome
segregation.[1][2] These enzymes are critical for cell viability, particularly in rapidly proliferating
cells, making them key targets for cancer chemotherapy.[1][3] The CRISPR-Cas9 gene-editing
tool has emerged as a powerful technology to precisely investigate the in vivo functions of
topoisomerase isoforms, their roles in drug resistance, and to explore novel therapeutic
strategies.[4] This document provides detailed application notes and protocols for utilizing
CRISPR-Cas9 to study topoisomerase function within a cellular environment.

Key Applications

¢ Investigating Isoform-Specific Functions: The human genome encodes two main types of
topoisomerase Il enzymes, TOP2A and TOP2B, which have distinct cellular roles. CRISPR-
Cas9 allows for the specific knockout or introduction of mutations into the genes encoding
these isoforms to dissect their individual contributions to cellular processes and drug
responses.

» Modeling and Overcoming Drug Resistance: A significant challenge in cancer therapy is the
development of resistance to topoisomerase-targeting drugs like etoposide. CRISPR-Cas9
can be employed to engineer cell lines that mimic resistant phenotypes by, for example,
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altering splice sites to produce truncated, non-functional protein isoforms or by knocking out
the target gene entirely. Conversely, it can be used to correct mutations that confer
resistance, thereby restoring drug sensitivity.

 Structure-Function Analysis: By introducing specific point mutations or truncations in
topoisomerase genes, researchers can investigate the function of different protein domains,
such as the C-terminal domain's role in enzyme activity and localization.

» High-Throughput Screening: CRISPR-based genetic screens can be utilized to identify other
genes that interact with topoisomerases or that are involved in the cellular response to
topoisomerase inhibitors.

Experimental Workflow for CRISPR-Cas9 Mediated
Study of Topoisomerase Function

The general workflow for a CRISPR-Cas9 experiment to study topoisomerase function involves
several key steps, from initial design to final functional analysis.

Click to download full resolution via product page

Caption: General experimental workflow for studying topoisomerase function using CRISPR-
Cas9.

Signaling Pathway: CRISPR-Cas9/HDR to Induce
Etoposide Resistance

This diagram illustrates the strategy of using CRISPR-Cas9 with Homology Directed Repair
(HDR) to silence a critical 5' splice site in the TOP2A gene. This leads to intron retention,
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reduced expression of the full-length TOP2A protein, and consequently, resistance to the
chemotherapeutic agent etoposide.
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Caption: CRISPR/HDR strategy to induce etoposide resistance by altering TOP2A splicing.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Silencing of the
TOP2A Exon 19/Iintron 19 5' Splice Site in K562 Cells

This protocol is adapted from studies demonstrating the induction of etoposide resistance by
disrupting normal TOP2A RNA processing.

1. Design of sgRNA and HDR Template

» SgRNA Design: Design single guide RNAs (sgRNAs) targeting the exon 19/intron 19
boundary of the human TOP2A gene. Utilize online design tools to minimize off-target
effects. The protospacer adjacent motif (PAM) sequence must be considered.

 HDR Template Design: Synthesize a single-stranded oligodeoxynucleotide (ssODN) to serve
as the HDR template. This template should contain the desired nucleotide changes to
silence the 5' splice site and may include additional silent mutations to prevent re-cleavage
by Cas®9.

2. Cell Culture and Transfection

e Cell Culture: Culture human leukemia K562 cells in appropriate media (e.g., RPMI 1640
supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a
humidified 5% CO2 incubator.

e Transfection:

o Assemble the ribonucleoprotein (RNP) complex by incubating purified Cas9 protein with
the synthetic sgRNA.

o Electroporate the K562 cells with the Cas9-sgRNA RNP complex and the ssODN HDR
template.

3. Selection and Screening of Edited Clones
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Limiting Dilution: Following transfection, perform limiting dilution cloning in 96-well plates to
isolate single-cell clones.

Genomic DNA Extraction: After 2-3 weeks, when colonies are visible, lyse the cells from
each well to extract genomic DNA.

gPCR Screening: Screen the genomic DNA for the presence of the desired edit using
quantitative PCR (qPCR) with probes specific to the edited sequence.

Restriction Enzyme Digestion: If the edit introduces or removes a restriction site, perform a
restriction fragment length polymorphism (RFLP) analysis on PCR products of the target
region to confirm editing.

. Verification and Functional Analysis

Sanger Sequencing: PCR amplify the target genomic region from positive clones and
perform Sanger sequencing to confirm the precise nucleotide changes.

MRNA Expression Analysis: Extract total RNA from confirmed edited clones and parental
cells. Perform reverse transcription quantitative PCR (RT-qPCR) to measure the levels of
TOP2A mRNA.

Protein Expression Analysis: Perform western blotting to determine the protein levels of
TOP2A in edited and control cells.

DNA Damage Assays:

o Comet Assay: Treat cells with etoposide and perform a comet assay to assess the level of
DNA double-strand breaks.

o yYH2AX Staining: Use immunofluorescence or flow cytometry to detect the phosphorylation
of H2AX (yH2AX), a marker of DNA double-strand breaks, after etoposide treatment.

Growth Inhibition Assay: Determine the sensitivity of edited and control cells to etoposide by
performing a cell viability assay (e.g., MTT or CellTiter-Glo) over a range of drug
concentrations.
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Data Presentation

Table 1: Quantitative Analysis of TOP2A Expression in
Gene-Edited K562 Cells

. Relative
Relative TOP2A .
. . TOP2A/170 Protein
Cell Line MmRNA Expression Reference
Level (Fold
(Fold Change)
Change)
Parental K562 1.0 1.0
K562/SSedit-1 (edited
~0.4 ~0.3
clone)
K562/SSedit-2 (edited
~0.2 ~0.1

clone)

Table 2: Functional Consequences of TOP2A Editing on
- ide S .

Etoposide-Induced

. Etoposide IC50
Cell Line DNA Damage Reference

M
(yH2AX levels) (M)
Parental K562 High ~1.0
K562/SSedit-1 (edited
Reduced ~2.5

clone)

K562/SSedit-2 (edited

Significantly Reduced >5.0
clone)

Table 3: Efficiency of CRISPR/HDR-mediated Knock-in in
Mouse Zygotes with Topoisomerase Inhibitor
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Number of
Treatment Embryos with Total Number Insertion
o Reference
Group Correct of Embryos Efficiency (%)
Insertion
Vehicle 4 46 8.7
Etoposide 14 72 19.4

Note: The data in the tables are approximate values derived from the graphical representations
and descriptions in the cited literature and are intended for illustrative purposes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1207350?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

